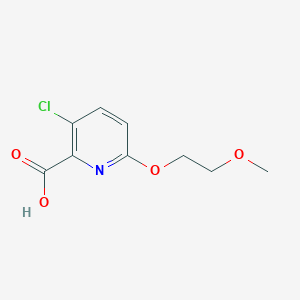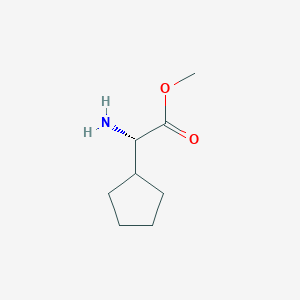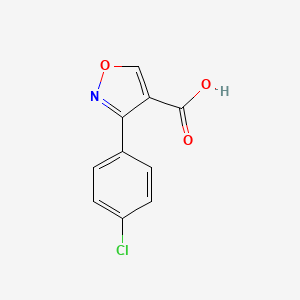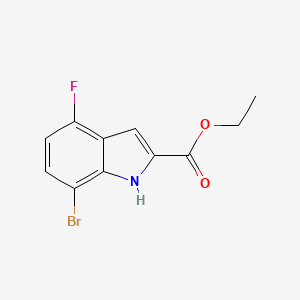
ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H9BrFNO2 . It is a solid substance at room temperature . The IUPAC name for this compound is ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate .
Molecular Structure Analysis
The InChI code for ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is 1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a solid substance at room temperature . Its molecular weight is 286.1 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate serves as a precursor in the synthesis of heterocyclic compounds with demonstrated antimicrobial, anti-inflammatory, and antiproliferative activities. These compounds have shown potential in addressing various bacterial and fungal infections (Narayana et al., 2009).
Antiviral and Anti-influenza Activities
- Derivatives of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate have been synthesized and evaluated for their antiviral activities. Some derivatives exhibited significant antiviral activity against influenza A virus and respiratory syncytial virus, showing the potential for the development of new antiviral drugs (Gong Ping, 2004, 2006; Gong Ping, 2004).
Antidiabetic Agents
- Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is involved in the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, which have shown promising antidiabetic activity through α-glucosidase enzyme inhibition. This indicates its potential use in developing treatments for diabetes (Nazir et al., 2018).
Synthesis of Complex Molecular Structures
- The compound has been utilized as a key intermediate in the synthesis of complex molecular structures, such as fluoroquinolone derivatives, which are potent topoisomerase II inhibitors with promising clinical applications. This underscores its role in the development of new therapeutic agents (Xin Zhang et al., 2010).
Safety and Hazards
The safety information for ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-5-6-8(13)4-3-7(12)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQAHSRPLLMTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



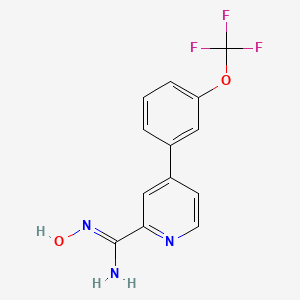
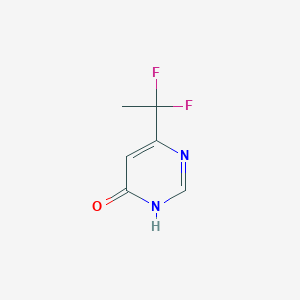
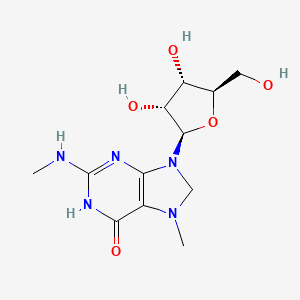
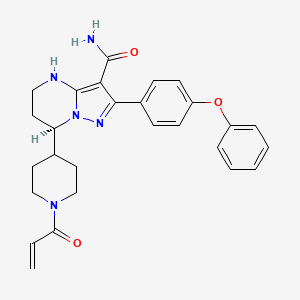
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-](/img/structure/B1461198.png)
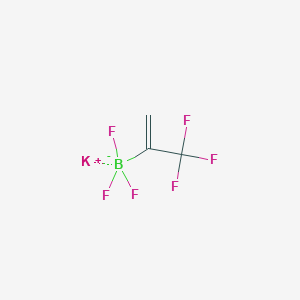
![(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1461200.png)
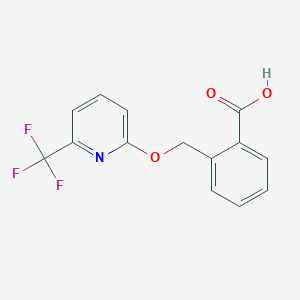
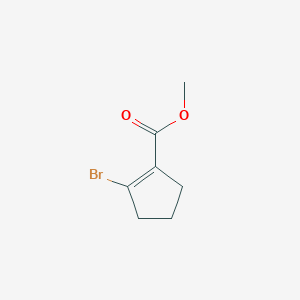
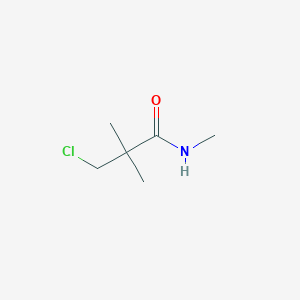
![{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B1461205.png)
